(2S)-2-methyl-1-(oxan-4-yl)piperazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
(2S)-2-methyl-1-(oxan-4-yl)piperazine |
InChI |
InChI=1S/C10H20N2O/c1-9-8-11-4-5-12(9)10-2-6-13-7-3-10/h9-11H,2-8H2,1H3/t9-/m0/s1 |
InChI Key |
MZZOCMUNKIDOHC-VIFPVBQESA-N |
Isomeric SMILES |
C[C@H]1CNCCN1C2CCOCC2 |
Canonical SMILES |
CC1CNCCN1C2CCOCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Approaches for 2s 2 Methyl 1 Oxan 4 Yl Piperazine
Retrosynthetic Analysis of the (2S)-2-methyl-1-(oxan-4-yl)piperazine Scaffold
A retrosynthetic analysis of the target molecule, this compound, logically deconstructs the compound into simpler, more readily available starting materials. The primary and most intuitive disconnection occurs at the C-N bond between the piperazine (B1678402) nitrogen (N-1) and the C-4 position of the oxane ring. This disconnection is based on a reductive amination or a direct nucleophilic substitution reaction, leading to two key fragments: the chiral intermediate (2S)-2-methylpiperazine and oxan-4-one (also known as tetrahydropyran-4-one).
Further disconnection of the chiral piperazine core is central to establishing the (S)-stereocenter at the C-2 position. Several pathways can be envisaged:
Asymmetric Synthesis Approach: The piperazine ring can be disconnected to reveal acyclic precursors. A plausible route involves breaking the two C-N bonds, leading back to a diamine precursor derived from a chiral source. For instance, (S)-alanine can serve as a chiral pool starting material, providing the methyl-substituted stereocenter.
Symmetry-Based Approach: An alternative disconnection breaks the piperazine ring into symmetrical or prochiral fragments. This strategy would rely on an asymmetric reaction, such as a catalytic asymmetric hydrogenation of a pyrazine (B50134) or dihydropyrazine (B8608421) precursor, to install the stereocenter. nih.govresearchgate.net
This analysis outlines a modular strategy: the enantioselective synthesis of the piperazine core followed by its coupling to the oxane moiety.
Development of Novel Synthetic Pathways for this compound
Building upon the retrosynthetic blueprint, the forward synthesis involves the development of robust pathways for creating the chiral piperazine and subsequently attaching the oxane ring.
Enantioselective Synthesis Strategies for the Piperazine Core
From Chiral Precursors: A common method involves using naturally occurring chiral molecules. For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been reported starting from R-(−)-phenylglycinol as a chiral auxiliary. researchgate.net A similar approach using the appropriate enantiomer of a chiral amino acid like (S)-alanine or a derivative can be employed to construct the (2S)-2-methylpiperazine core.
Catalytic Asymmetric Synthesis: Modern catalytic methods offer efficient routes. A notable example is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which produces chiral piperazin-2-ones with high enantioselectivity. nih.govresearchgate.net These intermediates can then be readily reduced using agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding chiral piperazines, such as (2S)-2-methylpiperazine, without loss of optical purity. nih.gov
Resolution of Racemates: While less efficient, classical resolution of racemic 2-methylpiperazine (B152721) using a chiral resolving agent is a viable, albeit lower-yielding, method. nih.gov More advanced enzymatic kinetic resolution offers a modern alternative (discussed in section 2.4).
Photocatalytic Routes: Novel methods, such as the photocatalytic intramolecular cyclization of N-(β-hydroxypropyl)ethylenediamine using semiconductor–zeolite composite catalysts, have been shown to produce 2-methylpiperazine. iitm.ac.inrsc.org However, this method typically yields a racemic mixture, which would necessitate a subsequent resolution step to isolate the desired (S)-enantiomer.
| Strategy | Key Precursor(s) | Core Reaction Type | Typical Reagents/Catalysts | Advantages | Reference(s) |
|---|---|---|---|---|---|
| Asymmetric Catalysis | Substituted Pyrazin-2-ol | Asymmetric Hydrogenation | Pd-catalyst, Chiral Ligand (e.g., phosphine-based) | High enantioselectivity, catalytic | nih.gov, researchgate.net |
| Chiral Pool Synthesis | (S)-Alanine derivative, Chiral Amino Alcohol | Cyclization, Reduction | DCC, LiAlH₄ | Stereochemistry from starting material | researchgate.net |
| Photocatalysis + Resolution | N-(β-hydroxypropyl)ethylenediamine | Photocatalytic Cyclization | TiO₂–Hβ composite, UV light | Novel, uses simple precursors | iitm.ac.in, rsc.org |
Stereocontrolled Introduction of the Oxane Moiety
Once enantiopure (2S)-2-methylpiperazine is obtained, the oxane group is introduced. The most common and efficient method is reductive amination . This reaction involves the condensation of the secondary amine of the piperazine with the ketone of oxan-4-one to form an intermediate iminium ion, which is then reduced in situ to the final product.
The stereocontrol in this step is straightforward; the reaction occurs at the achiral nitrogen atom and does not affect the pre-existing stereocenter at C-2 of the piperazine ring. Therefore, the chirality of the (2S)-2-methylpiperazine is directly transferred to the final product. Key reagents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is mild and selective, or sodium cyanoborohydride (NaBH₃CN) under controlled pH. A related synthesis of 1-methyl-4-(4-piperidinyl)piperazine utilizes a similar reductive amination step, demonstrating the feasibility of this approach. researchgate.net
Optimization of Reaction Conditions and Yield
Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is less basic and more tolerant of mildly acidic conditions, which favor iminium ion formation, while being less likely to prematurely reduce the ketone.
Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), dichloroethane (DCE), or tetrahydrofuran (B95107) (THF) are commonly used.
pH Control: Maintaining a slightly acidic pH (typically 4-6) is essential. The acidity catalyzes the formation of the iminium ion intermediate but is not so strong as to protonate the starting amine, rendering it non-nucleophilic.
Stoichiometry: Using a slight excess of one reagent can drive the reaction to completion, although a 1:1 ratio is often effective. In cases where double alkylation is a risk (not applicable here due to the symmetrical nature of the second amine), protecting groups may be necessary. rsc.org
Practical methods for synthesizing various N-substituted piperazines highlight the importance of operational simplicity and the use of conveniently available reactants to achieve good yields. wikipedia.org
Application of Asymmetric Catalysis in this compound Synthesis
Asymmetric catalysis is a cornerstone of modern enantioselective synthesis and is directly applicable to creating the chiral piperazine core of the target molecule. researchgate.net The primary application is the establishment of the C-2 stereocenter.
A leading strategy is the palladium-catalyzed asymmetric hydrogenation of a corresponding pyrazin-2-ol. nih.govresearchgate.net This reaction proceeds through the hydrogenation of the aromatic ring to form a chiral piperazin-2-one (B30754). The choice of the chiral ligand coordinated to the palladium center is critical for inducing high enantioselectivity. The resulting chiral piperazin-2-one can then be reduced to the final chiral piperazine. This method is powerful because it builds the chiral center and the heterocyclic core simultaneously in a catalytic fashion.
| Catalyst System | Substrate Type | Product Type | Reported Enantiomeric Excess (ee) | Reference(s) |
|---|---|---|---|---|
| [Pd(TFA)₂]/(S)-C3-TunePhos | Aryl-substituted Pyrazin-2-ol | Chiral Piperazin-2-one | Up to 90% ee | nih.gov, researchgate.net |
| Tantalum-based catalyst | Piperazine + Alkene | α-alkylated Piperazine | Not enantioselective in cited example | nih.gov |
Chemoenzymatic Synthesis of Piperazine Derivatives
Chemoenzymatic methods, which combine chemical synthesis with the high selectivity of biological catalysts, offer powerful and sustainable routes to chiral molecules.
Lipase-Catalyzed Kinetic Resolution: One of the most established chemoenzymatic strategies is enzymatic kinetic resolution (EKR). nih.gov In this approach, an enzyme, typically a lipase (B570770), selectively catalyzes a reaction on one enantiomer of a racemic mixture, allowing the two to be separated. For a precursor to 2-methylpiperazine, a racemic N-acylated derivative could be resolved through enantioselective hydrolysis by a lipase. mdpi.commdpi.com Alternatively, a racemic precursor containing a hydroxyl or amine group could undergo lipase-catalyzed acylation, where the enzyme selectively acylates one enantiomer, leaving the other unreacted. elsevierpure.com Lipases such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PSL) are widely used for these transformations due to their broad substrate scope and high enantioselectivity. nih.govmdpi.com
Transaminase-Based Asymmetric Synthesis: A more advanced approach is the asymmetric synthesis of chiral amines from prochiral ketones using ω-transaminases (TAs). nih.govnih.gov These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or L-alanine) to a ketone acceptor. nih.gov For a piperazine derivative, this would involve designing a suitable cyclic ketone precursor that, upon amination, would yield the chiral piperazine. This method is highly attractive as it can theoretically achieve a 100% yield of the desired enantiomerically pure amine. nih.govresearchgate.net The use of immobilized transaminases further enhances the practicality of this method, allowing for easy catalyst reuse and application in continuous flow systems. nih.gov
Green Chemistry Principles in the Synthesis of the Compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable manufacturing processes. While specific literature on the green synthesis of this exact molecule is not extensively detailed, the principles can be applied to its logical synthetic route, which typically involves the reductive amination of (2S)-2-methylpiperazine with oxan-4-one (tetrahydro-4H-pyran-4-one).
Key green chemistry principles applicable to this synthesis include:
Waste Prevention: Designing the synthesis to minimize waste is a primary goal. A well-optimized reductive amination can achieve high conversion rates and selectivity, thereby reducing the formation of byproducts and the need for extensive purification, which itself generates waste.
Atom Economy: This principle aims to maximize the incorporation of all materials used in the process into the final product. The reductive amination of (2S)-2-methylpiperazine and oxan-4-one, followed by reduction, is an inherently atom-economical reaction, with the main byproduct being water.
Less Hazardous Chemical Synthesis: The choice of reagents and solvents is critical. Traditional reducing agents like sodium borohydride, while effective, can present safety and waste disposal challenges. Catalytic hydrogenation, using a reusable catalyst such as palladium on carbon (Pd/C) with hydrogen gas, represents a greener alternative. chemicalbook.com This method often proceeds under milder conditions and avoids the use of stoichiometric metal hydride reagents.
Safer Solvents and Auxiliaries: The selection of solvents plays a significant role in the environmental impact of a synthesis. Replacing hazardous solvents with greener alternatives like ethanol (B145695), water, or even performing the reaction under solvent-free conditions where feasible, is a key consideration. organic-chemistry.org For instance, the use of piperazine itself as a solvent has been reported in some arylpiperazine syntheses, which could be an eco-friendly and cost-effective strategy. organic-chemistry.org
Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can, in principle, be recycled and reused. The use of heterogeneous catalysts like TiO2-zeolite composites in the synthesis of 2-methylpiperazine via photocatalysis showcases an innovative and green approach to producing key intermediates. iitm.ac.in Such catalytic methods often lead to higher selectivity and reduced energy consumption.
Table 1: Application of Green Chemistry Principles to the Synthesis of this compound
| Green Chemistry Principle | Application in Synthesis |
| Waste Prevention | Optimization of reaction conditions to maximize yield and minimize byproduct formation. |
| Atom Economy | Reductive amination offers high atom economy, with water as the primary byproduct. |
| Less Hazardous Synthesis | Use of catalytic hydrogenation with H₂ over metal hydrides. |
| Safer Solvents | Employing solvents like ethanol or water instead of chlorinated hydrocarbons. |
| Catalysis | Use of recyclable heterogeneous catalysts for the synthesis of precursors and the final coupling step. |
Synthesis of Isotopic Analogs of this compound for Mechanistic Studies
Isotopically labeled compounds are invaluable tools in pharmaceutical research, particularly for elucidating metabolic pathways, determining pharmacokinetic profiles, and as internal standards in analytical methods. The synthesis of isotopic analogs of this compound can be strategically designed to incorporate stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).
The synthesis of such analogs would typically follow established synthetic routes, utilizing isotopically labeled starting materials. For instance, deuterium-labeled analogs are of particular interest due to the kinetic isotope effect, which can lead to altered metabolic profiles and potentially improved pharmacokinetic properties. ckisotopes.com
Potential Labeling Strategies:
Deuterium Labeling: Deuterium can be incorporated at various positions within the molecule.
Labeling the Methyl Group: Using a deuterated methylating agent in the synthesis of the 2-methylpiperazine precursor could yield a -CD₃ group. This can be useful for studying the metabolism of the methyl group.
Labeling the Piperazine Ring: The piperazine ring can be deuterated. For example, reduction of a suitable precursor with a deuterium source like lithium aluminum deuteride (B1239839) (LiAlD₄) can introduce deuterium atoms into the ring, as has been demonstrated for other piperazine-containing compounds like fluphenazine. nih.gov Commercially available N-methylpiperazine-d₈ is an example of a heavily deuterated building block that could be adapted for such syntheses. sigmaaldrich.com
Labeling the Oxane Ring: The oxane moiety could be labeled by using a deuterated version of oxan-4-one.
Carbon-13 and Nitrogen-15 Labeling: These heavier stable isotopes are particularly useful for nuclear magnetic resonance (NMR) based mechanistic studies and for mass spectrometry-based tracer studies. ¹³C or ¹⁵N-labeled precursors, such as labeled amino acids in a biosynthetic approach or specifically synthesized labeled building blocks, would be required.
The choice of isotopic label and its position depends on the specific scientific question being addressed. For instance, if the primary route of metabolism involves oxidation of the piperazine ring, a deuterium-labeled ring would be highly informative.
Table 2: Potential Isotopic Labeling Strategies for this compound
| Isotope | Position of Label | Precursor Required | Potential Application |
| Deuterium (²H) | Methyl group | (2S)-2-(trideuteriomethyl)piperazine | Studying metabolism at the methyl group. |
| Deuterium (²H) | Piperazine ring | Deuterated (2S)-2-methylpiperazine | Probing metabolic stability of the piperazine core. nih.gov |
| Deuterium (²H) | Oxane ring | Deuterated oxan-4-one | Investigating the role of the oxane moiety in binding or metabolism. |
| Carbon-13 (¹³C) | Piperazine or Oxane backbone | ¹³C-labeled synthetic precursors | Mechanistic studies using NMR and mass spectrometry. |
| Nitrogen-15 (¹⁵N) | Piperazine nitrogens | ¹⁵N-labeled (2S)-2-methylpiperazine | Elucidating nitrogen-specific metabolic pathways or binding interactions. |
Advanced Structural Characterization and Conformational Analysis of 2s 2 Methyl 1 Oxan 4 Yl Piperazine
Solid-State Structural Elucidation of the Compound via X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a molecule in its solid state. This technique would provide unequivocal proof of the relative stereochemistry, bond lengths, bond angles, and the preferred conformation of the piperazine (B1678402) and oxane rings of (2S)-2-methyl-1-(oxan-4-yl)piperazine. For a chiral molecule like this, it would crystallize in a non-centrosymmetric space group. Based on analyses of similar piperazine-containing compounds, a monoclinic system such as P2₁ is a likely possibility. researchgate.net
The expected data from such an analysis would be compiled into a standard crystallographic table.
Illustrative Crystallographic Data for a Piperazine Derivative
| Parameter | Example Value |
|---|---|
| Empirical Formula | C₁₀H₂₀N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 9.905 |
| b (Å) | 16.907 |
| c (Å) | 10.778 |
| β (°) | 98.83 |
| Volume (ų) | 1784.5 |
| Z | 4 |
Note: This data is representative and based on a published piperazine analog for illustrative purposes. researchgate.net
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct molecular packing arrangement. arxiv.org Different polymorphs of a pharmaceutical compound can exhibit significant variations in physical properties, including solubility, dissolution rate, and stability, which directly impact its bioavailability. Conformational polymorphism, where different crystal forms contain different conformers of the same molecule, is also a possibility for a flexible molecule like this one. arxiv.org A comprehensive polymorphism screen, using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA), would be essential to identify and characterize all accessible crystalline forms of this compound. To date, no public studies on the polymorphism of this specific compound have been reported.
Solution-Phase Conformational Analysis of the Piperazine and Oxane Rings
In solution, the molecule is not static and its rings undergo conformational exchange. The piperazine and oxane rings are both six-membered heterocycles that are expected to predominantly adopt low-energy chair conformations to minimize torsional and steric strain. For the piperazine ring, this can lead to a dynamic equilibrium between two chair conformers. rsc.org The orientation of the methyl group at the C2 position and the oxanyl group at the N1 position (axial vs. equatorial) would be a key focus of this analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure and conformational dynamics of molecules in solution. nih.gov A full assignment of the proton (¹H) and carbon (¹³C) signals is the first step, achieved through a suite of 2D NMR experiments:
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks within the piperazine and oxane rings.
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): To establish longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the oxane and piperazine fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space. This is critical for determining the relative stereochemistry and preferred conformation, for instance, by observing NOEs between axial protons on the same face of a ring. arxiv.org
Temperature-dependent NMR studies can also reveal the energy barriers for conformational processes like amide bond rotation or piperazine ring inversion. rsc.org
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
|---|---|---|---|
| Piperazine CH₃ | ~15 | ~1.1 | Doublet |
| Piperazine C2 | ~55 | ~2.9 | Multiplet |
| Piperazine C3, C5 | ~45-50 | ~2.5-3.0 | Multiplets |
| Piperazine C6 | ~50-55 | ~2.5-3.0 | Multiplets |
| Oxane C4 | ~70 | ~2.8 | Multiplet |
| Oxane C3, C5 | ~35 | ~1.6 (ax), 1.8 (eq) | Multiplets |
| Oxane C2, C6 | ~67 | ~3.4 (ax), 4.0 (eq) | Multiplets |
Note: These are estimated chemical shifts based on data from 2-methylpiperazine (B152721) chemicalbook.com, piperazine chemicalbook.com, and tetrahydropyran (B127337) (oxane). Actual values may vary.
Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) is particularly powerful for determining the absolute configuration of stereogenic centers. researchgate.net The experimental ECD spectrum of this compound would be recorded and compared to a theoretically calculated spectrum. The theoretical spectrum is generated using quantum chemical calculations for a specific stereoisomer (e.g., the S-isomer). A good match between the experimental and the calculated spectrum for the (S)-isomer would provide strong evidence confirming the absolute configuration as (2S). researchgate.net No experimental ECD data for this compound is currently available in the literature.
Vibrational Spectroscopy for Probing Molecular Dynamics and Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are sensitive to its structure, conformation, and intermolecular interactions. The spectra are characterized by absorption bands corresponding to specific bond stretching, bending, and deformation vibrations. researchgate.net
For this compound, key vibrational modes would include the C-H stretching of the methyl and methylene (B1212753) groups, the C-O-C ether stretch of the oxane ring, and various C-N and C-C stretching and deformation modes of the piperazine ring.
Typical Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch | Alkane (CH₂, CH₃) | 2850 - 2960 |
| C-O-C Stretch | Ether (Oxane) | 1070 - 1150 |
| C-N Stretch | Aliphatic Amine | 1020 - 1250 |
| CH₂ Bend | Methylene | 1450 - 1480 |
| N-H Bend | Secondary Amine (if present) | 1550 - 1650 |
| Ring Vibrations | Piperazine/Oxane | 800 - 1200 |
Note: These are general frequency ranges. The exact position and intensity of the bands depend on the complete molecular structure and its environment. researchgate.net
Computational Prediction of Conformational Preferences and Stereochemistry
Due to the absence of specific published experimental or computational studies on this compound, this section outlines the predicted conformational preferences and stereochemistry based on established principles of conformational analysis of analogous heterocyclic systems, such as substituted piperazines and tetrahydropyrans (oxanes). Computational methods like Density Functional Theory (DFT) and molecular dynamics are standard tools for such analyses. rsc.orgphyschemres.orgnih.gov
The conformational flexibility of this compound is primarily determined by the ring-puckering of the piperazine and oxane rings, the orientation of the substituents on these rings, and the rotation around the C-N bond connecting the two heterocyclic moieties.
The piperazine ring is generally most stable in a chair conformation, which minimizes torsional and steric strain. nih.gov In this compound, the presence of a methyl group at the C2 position and an oxanyl group at the N1 position introduces several possible conformational isomers. Research on 2-substituted piperazines has indicated a preference for the axial conformation of the substituent. nih.gov Therefore, it is predicted that the (2S)-methyl group will predominantly occupy an axial position to minimize steric interactions with the rest of the ring and the N1-substituent.
Similarly, the oxane (tetrahydropyran) ring also favors a chair conformation. The N-piperazinyl substituent at the C4 position of the oxane ring can be either in an axial or equatorial position. Typically, bulky substituents on a cyclohexane (B81311) or related heterocyclic ring prefer the equatorial position to avoid 1,3-diaxial interactions.
The interplay of these preferences leads to several low-energy conformers. The most stable conformer would likely feature both rings in a chair conformation with the bulky oxanyl group in an equatorial position relative to the piperazine ring, and the piperazinyl group in an equatorial position on the oxane ring. The (2S)-methyl group is predicted to be in an axial position on the piperazine ring. nih.gov
Nitrogen inversion at the N4-position of the piperazine ring also contributes to the conformational landscape. The energy barrier for this inversion is influenced by the nature of the substituent on the nitrogen. physchemres.org
A hypothetical computational study would likely investigate the relative energies of the possible conformers to determine their population distribution at equilibrium. The key conformers for analysis would include:
Chair-Chair Conformations: With the oxanyl group equatorial on the piperazine ring and the piperazinyl group equatorial on the oxane ring (Eq-Eq), and the corresponding axial-axial (Ax-Ax), equatorial-axial (Eq-Ax), and axial-equatorial (Ax-Eq) arrangements.
Boat and Twist-Boat Conformations: While generally higher in energy for the parent rings, substitution can sometimes stabilize these non-chair forms. nih.gov
Below are interactive tables representing hypothetical data from such a computational analysis.
Table 1: Predicted Relative Energies of this compound Conformers
| Conformer ID | Piperazine Conformation | Oxane Conformation | Methyl (C2) Orientation | Oxanyl (N1) Orientation | Relative Energy (kcal/mol) |
| 1 | Chair | Chair | Axial | Equatorial | 0.00 |
| 2 | Chair | Chair | Equatorial | Equatorial | 1.5 |
| 3 | Chair | Chair | Axial | Axial | 3.2 |
| 4 | Twist-Boat | Chair | Pseudo-axial | Equatorial | 5.8 |
| 5 | Chair | Twist-Boat | Axial | Equatorial | 6.5 |
Note: The data in this table is hypothetical and for illustrative purposes, based on the conformational analysis of analogous heterocyclic systems.
Table 2: Key Predicted Dihedral Angles for the Most Stable Conformer (Conformer 1)
| Dihedral Angle | Atoms Involved | Predicted Value (degrees) |
| τ1 | C6-N1-C2-C3 | ~ -55° |
| τ2 | N1-C2-C3-N4 | ~ 58° |
| τ3 | C2-N1-C4(oxane)-O(oxane) | ~ 175° |
| τ4 | H-C2-C(methyl)-H | ~ 60° |
Note: The data in this table is hypothetical and for illustrative purposes, based on the conformational analysis of analogous heterocyclic systems.
Theoretical and Computational Studies of 2s 2 Methyl 1 Oxan 4 Yl Piperazine
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for determining the electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to yield information about electron distribution, molecular orbital energies, and various reactivity descriptors. For piperazine (B1678402) derivatives, DFT methods, often with basis sets like B3LYP/6-31G+(d,p), are commonly used to optimize molecular geometry and calculate electronic and energetic parameters. mdpi.com Such studies provide a foundational understanding of a molecule's stability and intrinsic reactivity.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. The LUMO is the innermost orbital without electrons and acts as an electron acceptor, defining the molecule's electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity.
In studies of related aryl alkanol piperazine derivatives, the HOMO energy has been used as a key descriptor in Quantitative Structure-Activity Relationship (QSAR) models to predict biological activity, such as the inhibition of noradrenaline reuptake. mdpi.comresearchgate.net A higher HOMO energy generally corresponds to a greater ability to donate electrons and higher reactivity as a nucleophile.
Table 1: Illustrative Frontier Molecular Orbital Data and Their Significance
| Parameter | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital. Higher values suggest stronger electron-donating ability (nucleophilicity). |
| LUMO Energy | +1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital. Lower values suggest stronger electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap | 7.7 eV | The energy difference between HOMO and LUMO. A larger gap implies higher kinetic stability and lower chemical reactivity. |
Electrostatic Potential Mapping
An Electrostatic Potential (ESP) map, or Molecular Electrostatic Potential (MEP) surface, is a visual representation of the charge distribution around a molecule. deeporigin.comyoutube.com It is calculated by determining the electrostatic force exerted on a positive test charge at various points on the molecule's electron density surface. These maps are color-coded, typically with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles). Green or yellow areas represent neutral potential. youtube.com
ESP maps are invaluable for understanding intermolecular interactions, particularly in drug design, as they help predict how a ligand might interact with a biological target. deeporigin.com For piperazine derivatives, ESP maps reveal that the most negative potential is typically localized around the nitrogen and oxygen atoms due to their lone pairs of electrons, making them primary sites for hydrogen bonding and electrophilic attack. researchgate.netresearchgate.net The hydrogen atoms attached to carbon are generally regions of slight positive potential.
Molecular Dynamics Simulations of the Compound in Solution and Biological Environments
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can reveal the conformational dynamics of a molecule, its interactions with solvent molecules, and its binding mode with a biological target like a protein receptor. nih.gov
For piperazine-based compounds, MD simulations have been employed to understand their behavior in various contexts. In solution, simulations can provide insight into solvation shells and the stability of different conformers. nih.govresearchgate.net In biological environments, MD simulations are crucial for refining docking poses and assessing the stability of a ligand-receptor complex. nih.gov These simulations can identify key amino acid residues that form stable interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) with the ligand over the simulation time, providing a dynamic view of the binding event. nih.govresearchgate.netacs.org For example, simulations have been used to examine the stability of piperazine derivatives in the binding pockets of targets like the sigma-1 receptor and PARP-1. nih.govacs.org
Table 2: Applications of Molecular Dynamics (MD) Simulations for Piperazine Derivatives
| Application Area | Purpose of Simulation | Key Findings from Literature |
|---|---|---|
| Aqueous Solution | To understand absorption mechanisms and molecular distribution. | Revealed the role of piperazine in accelerating CO₂ absorption and the formation of specific carbamate (B1207046) species. nih.govresearchgate.net |
| Biological Systems | To analyze the stability of ligand-receptor complexes and identify key interactions. | Confirmed stable binding poses and identified crucial hydrogen bonds and hydrophobic interactions with receptor active site residues. nih.govnih.gov |
| Drug Design | To predict the dynamic behavior and binding free energy of novel inhibitors. | Assessed the stability of potential inhibitors in their target's binding pocket, helping to prioritize candidates for synthesis. researchgate.netacs.orgnih.gov |
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can accurately predict spectroscopic properties, which serves as a powerful tool for structure verification and analysis.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Predicting NMR chemical shifts computationally can aid in assigning experimental spectra. DFT calculations are a common method, though they can be computationally intensive. More recently, machine learning (ML) models, such as graph neural networks, have emerged that can predict ¹H NMR chemical shifts with high accuracy (mean absolute error <0.10 ppm) and speed. nih.gov These models are trained on large databases of experimental spectra and can predict shifts in various solvents. nih.gov For piperazine derivatives, computational methods can help resolve complex spectra arising from conformational isomers or restricted bond rotation. rsc.org
Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations (e.g., using the B3LYP functional) are highly effective at predicting harmonic vibrational frequencies. researchgate.net While there can be systematic errors due to the harmonic approximation and basis set limitations, these are often corrected by applying a scaling factor, leading to good agreement with experimental data. researchgate.netarxiv.org Such calculations allow for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups.
Table 3: Illustrative Computationally Predicted ¹H NMR Data for a Piperazine Structure
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| Piperazine H (axial, adjacent to N-Oxane) | 2.55 | ddd | J = 12.5, 10.0, 4.0 |
| Piperazine H (equatorial, adjacent to N-Oxane) | 3.05 | ddd | J = 12.5, 4.5, 2.0 |
| Methyl Group (-CH₃) | 1.10 | d | J = 6.5 |
| Oxane Ring CH (at N-junction) | 2.80 | tt | J = 11.0, 4.0 |
Computational Exploration of Reaction Mechanisms Involving (2S)-2-methyl-1-(oxan-4-yl)piperazine
Theoretical chemistry allows for the detailed exploration of chemical reaction pathways, providing insights into transition states, activation energies, and reaction kinetics that are often difficult to measure experimentally. Using methods like DFT, researchers can map out the potential energy surface of a reaction, identifying the most favorable mechanism.
While a specific reaction mechanism involving this compound has not been published, studies on the parent piperazine molecule demonstrate the power of this approach. For instance, quantum chemistry calculations have been used to investigate the complex, multi-step mechanism of piperazine nitrosation, a reaction of concern in industrial processes. nih.gov Another study combined DFT calculations with MD simulations to elucidate the "shuttle mechanism" of piperazine in enhancing CO₂ absorption in aqueous amine blends, identifying key elementary reactions and their thermodynamic stability. acs.orgresearchgate.net These studies showcase how computational tools can be applied to understand and optimize reactions involving the piperazine core.
Structure-Activity Relationship (SAR) Modeling and Pharmacophore Generation (In Silico, without direct biological outcomes)
In silico Structure-Activity Relationship (SAR) and pharmacophore modeling are cornerstones of modern drug discovery. eurekaselect.com These computational techniques aim to correlate a molecule's structural or physicochemical properties with its biological activity, even without direct experimental testing of the final compound. mdpi.com
QSAR (Quantitative Structure-Activity Relationship): QSAR models are mathematical equations that relate numerical descriptors of molecules (e.g., electronic properties like HOMO energy, topological indices, steric parameters) to their activity. researchgate.net For various classes of piperazine derivatives, QSAR models have been developed to predict activities such as antidepressant effects, anticancer properties, and receptor inhibition. mdpi.comscispace.com These models help identify which molecular features are most important for the desired biological effect.
Pharmacophore Generation: A pharmacophore is an abstract 3D representation of the essential features a molecule must possess to interact with a specific biological target. These features include hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups. nih.gov Pharmacophore models for piperazine-based ligands have been developed for numerous targets, including serotonin (B10506) receptors and sigma receptors. nih.govnih.gov These models serve as 3D search queries to screen virtual libraries for new, structurally diverse compounds that are likely to be active, guiding the design of new molecules like this compound for specific therapeutic purposes. nih.gov
Table 4: Common Molecular Descriptors Used in QSAR Studies of Piperazine Derivatives
| Descriptor Type | Example Descriptor | Relevance to Activity |
|---|---|---|
| Electronic | HOMO Energy | Relates to the molecule's ability to participate in charge-transfer interactions. mdpi.comresearchgate.net |
| Electronic | Dipole Moment | Influences solubility and the strength of polar interactions with a target. researchgate.net |
| Topological | Topological Polar Surface Area (TPSA) | Correlates with membrane permeability and oral bioavailability. mdpi.com |
| Steric/Geometrical | Shadow Indices | Describes the 2D shape of the molecule, which is critical for fitting into a binding site. researchgate.net |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, affecting absorption, distribution, and metabolism. |
Lack of Publicly Available Research Data on the In Silico Analysis of this compound
A comprehensive review of scientific literature and chemical databases has revealed a significant gap in the publicly accessible research concerning the chemical compound this compound. Specifically, there is no available data from theoretical and computational studies detailing its ligand-protein interaction modeling.
The structured outline, which called for in-depth research findings and data tables on ligand-protein interaction modeling, cannot be fulfilled due to the lack of primary or secondary research on this particular compound. Generating content for the specified section would require speculative or fabricated data, which would compromise the scientific accuracy and integrity of the information provided.
Therefore, it is not possible to produce the requested article in a manner that is both informative and factually sound. Further research and publication by the scientific community would be necessary to enable a detailed discussion on the computational characteristics of this compound.
Reactivity, Derivatization, and Transformation Studies of 2s 2 Methyl 1 Oxan 4 Yl Piperazine
N-Alkylation and Acylation Reactions of the Piperazine (B1678402) Nitrogen
The secondary amine in the piperazine ring is a key site for functionalization through N-alkylation and N-acylation reactions. These reactions are fundamental in the synthesis of a vast array of biologically active molecules. nih.govwikipedia.org
N-Alkylation: The nitrogen at the N4 position of (2S)-2-methyl-1-(oxan-4-yl)piperazine is expected to be nucleophilic and readily undergo alkylation. Common methods for N-alkylation of piperazines include reaction with alkyl halides or sulfonates, and reductive amination. nih.gov The presence of the methyl group at C2 may introduce some steric hindrance, potentially influencing the reaction rate compared to unsubstituted piperazines. The choice of solvent and base is crucial for achieving high yields and selectivity. For instance, in the synthesis of various N-alkylpiperazine derivatives, conditions such as the use of potassium carbonate in acetonitrile (B52724) or sodium hydride in THF are frequently employed. nih.gov
Reductive Amination: This is a widely used method for introducing a variety of substituents at the nitrogen atom. nih.govmdpi.com The reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (B8407120) is a common reducing agent for this transformation. nih.gov
N-Acylation: The acylation of the N4-nitrogen is another common derivatization strategy. Acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) can be used as acylating agents. colab.wssciencemadness.org Selective mono-acylation of piperazines can be challenging due to the presence of two reactive nitrogen atoms in the parent molecule, but for an N1-substituted piperazine like the title compound, acylation will selectively occur at the N4 position. A method for selective mono-acylation of piperazine involves ionic immobilization on a sulfonic acid functionalized silica (B1680970) gel, followed by acylation and liberation. colab.ws
Illustrative N-Alkylation and Acylation Reactions of Piperazine Derivatives
| Reagent | Reaction Type | Product Type | Typical Conditions | Reference |
|---|---|---|---|---|
| Alkyl Halide (e.g., Benzyl Bromide) | N-Alkylation | N-Alkylpiperazine | K₂CO₃, Acetonitrile, 85°C | nih.gov |
| Aldehyde/Ketone + Reducing Agent | Reductive Amination | N-Alkylpiperazine | Sodium Triacetoxyborohydride | nih.gov |
| Acyl Chloride (e.g., Benzoyl Chloride) | N-Acylation | N-Acylpiperazine | Triethylamine, Dichloromethane (B109758) | researchgate.net |
| Carboxylic Acid + Coupling Agent | N-Acylation | N-Acylpiperazine | EDCI, HOBt, DMF | nih.gov |
Functionalization of the Oxane Ring
Direct functionalization of the oxane ring in a molecule like this compound is challenging due to the general inertness of C-H and C-O bonds in saturated ethers under standard conditions. Reactions would likely require harsh conditions or specialized reagents that could also affect the piperazine ring.
While no specific studies on the functionalization of the oxane ring in this particular compound were found, general strategies for the modification of similar saturated heterocyclic rings could theoretically be applied. These might include radical-based C-H activation or oxidation to introduce new functional groups. However, the selectivity of such reactions would be a significant challenge given the multiple C-H bonds in the oxane and piperazine rings.
Cyclization and Rearrangement Reactions Involving the Piperazine Core
The piperazine core can participate in various cyclization and rearrangement reactions, often driven by the reactivity of the nitrogen atoms.
Intramolecular Cyclization: If a suitable electrophilic group is introduced via N-alkylation at the N4 position, intramolecular cyclization could occur. For example, alkylation with a bifunctional reagent could lead to the formation of bicyclic structures. The synthesis of piperazines can itself involve a cyclization step, such as the reductive cyclization of dioximes. nih.gov
Rearrangement Reactions: Rearrangements involving the piperazine core are less common but can be induced under specific conditions. For example, certain N-oxide derivatives of piperazines can undergo rearrangements like the Boekelheide reaction. mdpi.com
Manganese(III) acetate (B1210297) mediated oxidative radical cyclization reactions have been used to synthesize novel piperazine-dihydrofuran compounds from unsaturated piperazine derivatives and 1,3-dicarbonyl compounds. nih.gov This highlights a potential pathway for forming new rings fused to or incorporating the piperazine structure.
Heterocyclic Ring Expansion and Contraction Studies
Literature on the ring expansion or contraction of the piperazine ring itself is not abundant, as it is a stable six-membered ring. However, ring expansion strategies have been employed to synthesize larger rings, like azepanes, from smaller rings like piperidines. rsc.org It is conceivable that similar strategies could be developed starting from piperazine derivatives, for instance, through a Demjanov-type rearrangement of an aminomethylpiperazine derivative.
Conversely, ring contraction reactions are also known in heterocyclic chemistry, but specific examples involving the piperazine core are not well-documented in the reviewed literature. Such transformations would likely require high-energy intermediates and might not be synthetically straightforward.
Oxidation and Reduction Chemistry of the Compound
Oxidation: The nitrogen atoms of the piperazine ring can be oxidized to form N-oxides. The tertiary nitrogen (N1) would be more readily oxidized than the secondary nitrogen (N4). Oxidation at the carbon atoms adjacent to the nitrogen (α-amino positions) can also occur, leading to the formation of piperazinones or diketopiperazines. researchgate.netnih.gov For example, oxidation of 1,4-dibenzylpiperazine (B181160) with ruthenium tetroxide (RuO₄) attacks the C-H bonds alpha to the nitrogen atoms. researchgate.net
Reduction: The piperazine ring is already in a saturated state, so reduction of the ring itself is not applicable unless it contains unsaturated functionalities. If the molecule were to contain reducible groups, such as a carbonyl in an acylated derivative or a nitro group on an aromatic substituent, these could be reduced using standard methods like catalytic hydrogenation or metal hydrides. For example, the synthesis of 2-methylpiperazine (B152721) can be achieved by the reduction of 1-benzyl-3-methylpiperazine (B130311) using hydrogen and a palladium on carbon catalyst. chemicalbook.com
Investigation of Reaction Kinetics and Thermodynamic Parameters
Detailed kinetic and thermodynamic studies are most commonly performed for industrial processes. For piperazine and its derivatives, a significant body of research exists in the context of carbon dioxide capture, where aqueous amine solutions are used as solvents. researchgate.netepa.govnih.govacs.org These studies investigate the thermodynamics of CO₂ absorption, including reaction enthalpies and equilibrium constants for the formation of piperazine carbamates and other species. researchgate.netepa.govnih.govacs.org
For synthetic reactions like N-alkylation, kinetic studies can help optimize reaction conditions. For example, the kinetics of N-alkylation of N-heterocycles with propylene (B89431) carbonate have been studied, showing how the concentration of mono-alkylated product changes over time. nih.gov While no specific kinetic or thermodynamic data for this compound were found, such studies would be valuable for understanding its reactivity in detail and for scaling up synthetic processes.
Thermodynamic Parameters for Piperazine-CO₂ Reactions
| Reaction | ΔHabs (kJ/mol) | Equilibrium Constant (ln K) Expression | Reference |
|---|---|---|---|
| Piperazine Carbamate (B1207046) Formation | - | Temperature-dependent correlations available | nih.govacs.org |
| Piperazine Dicarbamate Formation | - | Temperature-dependent correlations available | nih.govacs.org |
| Protonated Piperazine Carbamate Formation | - | Temperature-dependent correlations available | nih.govacs.org |
Note: Specific values are highly dependent on temperature, solvent, and ionic strength.
Mechanistic Elucidation of Novel Reactions of this compound
While no novel reactions specific to this compound have been reported in the searched literature, mechanistic studies on general piperazine reactions provide insight into its potential reactivity.
Mechanism of N-Alkylation and Acylation: These are typically considered as nucleophilic substitution reactions (SN2 for alkylation with primary halides and nucleophilic acyl substitution for acylation). The lone pair on the N4 nitrogen acts as the nucleophile.
Mechanism of Reductive Cyclization: The formation of the piperazine ring itself can proceed through mechanisms like a proposed reductive cyclization of dioximes, which involves catalytic hydrogenolysis, cyclization to a dihydropyrazine (B8608421) intermediate, and subsequent reduction steps. nih.gov
Mechanism of Radical Cyclizations: In reactions mediated by reagents like Mn(OAc)₃, the proposed mechanism involves the formation of a carbon-centered radical from a dicarbonyl compound, which then adds to an unsaturated bond on a piperazine derivative, followed by oxidation and intramolecular cyclization to form a new ring. nih.gov
Further research would be necessary to elucidate the specific mechanisms of reactions involving this compound, taking into account the stereochemical influence of the 2-methyl group and the electronic effects of the oxane substituent.
Biochemical and Molecular Mechanistic Investigations of 2s 2 Methyl 1 Oxan 4 Yl Piperazine in Vitro Focus
Identification and Characterization of Potential Molecular Targets
Extensive searches of publicly available scientific literature and databases did not yield any specific data regarding the identification and characterization of potential molecular targets for the compound (2S)-2-methyl-1-(oxan-4-yl)piperazine.
Enzyme Inhibition/Activation Studies (In Vitro)
No publicly available in vitro studies on the inhibitory or activation effects of this compound on any specific enzymes were found. Consequently, no data tables on enzyme kinetics or inhibition constants can be provided.
Receptor Binding Assays (In Vitro)
There is no information available in the public domain from in vitro receptor binding assays for this compound. Therefore, its affinity and selectivity for any particular receptor are currently unknown.
Protein-Ligand Interaction Analysis (Biophysical Methods)
No biophysical studies, such as X-ray crystallography, NMR spectroscopy, or surface plasmon resonance, detailing the direct interaction of this compound with any protein target have been published.
Exploration of Structure-Activity Relationships for Molecular Interactions
As no specific molecular targets or biological activities have been identified for this compound, no structure-activity relationship (SAR) studies have been reported. Such studies would require a set of analogous compounds with corresponding biological data, which is not available.
In Vitro Metabolic Stability and Biotransformation Studies (e.g., Cytochrome P450 Metabolism)
There are no published data on the in vitro metabolic stability of this compound in liver microsomes or other metabolic systems. Similarly, no studies identifying its metabolites or the specific cytochrome P450 (CYP) enzymes involved in its biotransformation are available.
Investigation of Cellular Uptake and Distribution Mechanisms (In Vitro Cell Models)
No in vitro studies using cell models to investigate the cellular uptake and distribution mechanisms of this compound have been found in the public domain. Therefore, it is not known how this compound penetrates cell membranes or accumulates within cells.
Design and Synthesis of Photoaffinity Probes for Target Elucidation
To elucidate the molecular targets of this compound, photoaffinity probes are invaluable tools. These probes are designed to bind to their target protein and, upon photoactivation, form a covalent bond, thereby allowing for the identification and isolation of the target. The design of such a probe based on the this compound scaffold involves the strategic incorporation of a photoactivatable moiety and often a tag for subsequent detection and purification.
A common strategy for designing a photoaffinity probe is to attach a photoactivatable group, such as a benzophenone (B1666685) or an aryl azide (B81097), to a part of the molecule that is not critical for its binding affinity to the target protein. For piperazine-containing compounds, the secondary amine in the piperazine (B1678402) ring often serves as a convenient attachment point for a linker connected to the photolabile group. nih.gov
Synthetic Strategy:
The synthesis of a hypothetical photoaffinity probe, Probe 1 , could commence from (2S)-2-methylpiperazine. The synthesis would involve a multi-step process:
Protection: The first step would be the protection of one of the nitrogen atoms of (2S)-2-methylpiperazine to ensure selective functionalization.
Alkylation: The unprotected nitrogen would then be reacted with a suitable electrophile, such as a protected 4-bromooxan, to introduce the oxane ring.
Deprotection: Removal of the protecting group from the second piperazine nitrogen.
Coupling: The newly deprotected nitrogen would be coupled with a linker containing a photoactivatable group, for instance, a benzophenone carboxylic acid, using standard amide bond formation conditions. This final step would yield the desired photoaffinity probe.
Table 1: Hypothetical Photoaffinity Probes for this compound
| Probe ID | Chemical Structure | Photoactivatable Group | Linker |
| Probe 1 | (Image of this compound with a benzophenone group attached via an amide linker to the N4 position of the piperazine ring) | Benzophenone | Amide |
| Probe 2 | (Image of this compound with an aryl azide group attached via an alkyl linker to the N4 position of the piperazine ring) | Aryl Azide | Alkyl |
The synthesized probes would then be used in photoaffinity labeling experiments with cell lysates or purified protein fractions. nih.gov Following UV irradiation, the probe-labeled proteins can be identified by various methods, such as Western blotting if an antibody against a tag is available, or by mass spectrometry-based proteomics to identify the covalently modified proteins. nih.gov The results from these experiments can provide crucial insights into the molecular targets of this compound.
Development of Fluorescent Analogs of this compound for Cellular Imaging
Fluorescent analogs are powerful tools for visualizing the subcellular localization and trafficking of a compound within living cells. The development of a fluorescent analog of this compound requires the attachment of a fluorophore to the core structure without significantly diminishing its biological activity.
The choice of fluorophore is critical and depends on the specific application, including the desired photophysical properties such as excitation and emission wavelengths, quantum yield, and photostability. nih.gov Naphthalimide-based fluorophores are often used due to their favorable spectral properties and relative ease of chemical modification. mdpi.commdpi.com
Synthetic Strategy:
A potential synthetic route to a fluorescent analog, Fluoro-Probe 1 , could involve coupling a functionalized fluorophore to the piperazine scaffold of this compound.
Functionalization of Fluorophore: A suitable fluorophore, such as 4-amino-1,8-naphthalimide, would be functionalized with a reactive group, for example, by converting the amino group to a bromoacetyl group.
Coupling Reaction: The functionalized fluorophore would then be reacted with the secondary amine of this compound in a nucleophilic substitution reaction to form the final fluorescent analog.
Table 2: Hypothetical Fluorescent Analogs of this compound
| Probe ID | Chemical Structure | Fluorophore | Excitation (nm) | Emission (nm) |
| Fluoro-Probe 1 | (Image of this compound with a naphthalimide fluorophore attached to the N4 position of the piperazine ring) | Naphthalimide | 450 | 540 |
| Fluoro-Probe 2 | (Image of this compound with a coumarin (B35378) fluorophore attached to the N4 position of the piperazine ring) | Coumarin | 405 | 465 |
Once synthesized and purified, the fluorescent analog's photophysical properties would be characterized. Subsequently, its utility in cellular imaging would be assessed using fluorescence microscopy. mdpi.com Live cells would be incubated with the fluorescent analog, and its distribution within different cellular compartments, such as the plasma membrane, cytoplasm, or specific organelles, would be monitored over time. mdpi.com These studies can provide valuable information on the cellular uptake and localization of this compound, complementing the target identification studies. nih.gov
Advanced Analytical Methodologies for 2s 2 Methyl 1 Oxan 4 Yl Piperazine and Its Analogs
Development of Enantioselective Chromatographic Methods (HPLC, SFC, GC)
The presence of a chiral center in the 2-methylpiperazine (B152721) moiety necessitates the use of enantioselective chromatographic techniques to separate and quantify the (2S) enantiomer from its (2R) counterpart. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are powerful tools for this purpose, each with distinct advantages.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone for enantioselective analysis. Development typically involves screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are widely used due to their broad applicability. chromatographyonline.comnih.gov For basic compounds like piperazine (B1678402) derivatives, the mobile phase composition, including the type of organic modifier and the nature and concentration of acidic or basic additives, is crucial for achieving optimal resolution and peak shape. nih.gov
Supercritical Fluid Chromatography (SFC): SFC has emerged as a dominant technique for chiral separations, often providing faster analysis times and reduced consumption of toxic organic solvents compared to HPLC. chromatographyonline.comeuropeanpharmaceuticalreview.com Using supercritical CO2 as the primary mobile phase component, SFC method development focuses on selecting an appropriate co-solvent (e.g., methanol, ethanol) and additives. youtube.com For basic analytes, additives like isopropylamine (B41738) can significantly improve peak shape and enantiorecognition on immobilized amylose-based CSPs. nih.gov The ability to resolve enantiomers can be 3 to 5 times faster with SFC than with conventional LC. chromatographyonline.com
Gas Chromatography (GC): Enantioselective GC is suitable for volatile and thermally stable analogs or derivatives of (2S)-2-methyl-1-(oxan-4-yl)piperazine. The separation is achieved using chiral capillary columns coated with cyclodextrin (B1172386) derivatives. researchgate.net Derivatization of the piperazine nitrogens, for instance, by acylation, may be required to improve volatility and chromatographic performance. auburn.edu While powerful, GC-MS methods can sometimes be hindered if the analyte decomposes at elevated temperatures. mdpi.com
Table 1: Comparison of Enantioselective Chromatographic Methods for Chiral Piperazine Analogs
| Parameter | HPLC | SFC | GC |
|---|---|---|---|
| Stationary Phase | Polysaccharide-based CSPs (e.g., amylose, cellulose derivatives) | Polysaccharide-based CSPs (e.g., amylose tris(3,5-dimethylphenylcarbamate)) nih.gov | Cyclodextrin-based chiral phases (e.g., tert-butyldimethylsilylated-β-cyclodextrin) researchgate.net |
| Mobile Phase | Hexane/Alcohol mixtures (Normal Phase), Buffered aqueous solutions/Acetonitrile (B52724)/Methanol (Reversed Phase) | Supercritical CO2 with alcohol co-solvents (e.g., Methanol) and additives (e.g., isopropylamine) nih.gov | Inert carrier gas (e.g., Hydrogen, Helium) unodc.org |
| Key Advantages | Well-established, versatile for various compound polarities. | High speed, high efficiency, reduced organic solvent use, lower cost. youtube.com | High resolution for volatile compounds, direct coupling to MS. |
| Key Challenges | Longer run times, higher consumption of potentially toxic solvents. nih.gov | Requires specialized equipment, method development can be complex. chromatographyonline.com | Requires analyte volatility and thermal stability; derivatization may be necessary. auburn.edu |
High-Resolution Mass Spectrometry for Metabolite Identification (In Vitro) and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for structural elucidation. Its high mass accuracy and resolution allow for the determination of elemental compositions for parent drugs, metabolites, and impurities. ijpras.com
Metabolite Identification (In Vitro): In vitro metabolism studies, commonly using human liver microsomes, are performed to predict the metabolic fate of new chemical entities. nih.gov HRMS enables the detection and characterization of metabolites, even at low levels. For piperazine-containing compounds, common metabolic pathways include N-dealkylation, hydroxylation, N-oxidation, and ring-opening. nih.gov A nontargeted metabolomics approach, using full-scan HRMS data followed by multivariate analysis, can be more effective at identifying unexpected metabolites compared to traditional methods that only search for predicted mass shifts. nih.gov The accurate mass data provided by HRMS is crucial to differentiate between isobaric ions and correctly identify metabolite structures. nih.gov
Impurity Profiling: HRMS is also critical for identifying and quantifying process-related impurities and degradation products. Its sensitivity is vital for monitoring potentially genotoxic impurities, which have very low acceptable limits. mdpi.com By comparing the HRMS profiles of different batches, manufacturers can ensure consistency and quality. The fragmentation data (MS/MS) obtained from HRMS instruments like Q-TOF or Orbitrap provides detailed structural information to definitively identify unknown impurities. researchgate.net
Table 2: Common In Vitro Metabolic Transformations and Impurities for Piperazine Analogs
| Analysis Type | Common Findings | Typical Biotransformation / Origin | Analytical Significance |
|---|---|---|---|
| Metabolite ID | Hydroxylation | Phase I oxidation, mediated by Cytochrome P450 enzymes. | Identifies major metabolic pathways. nih.gov |
| N-dealkylation | Cleavage of the group attached to the piperazine nitrogen. | Can lead to pharmacologically active or inactive metabolites. nih.gov | |
| N-oxidation | Oxidation of the piperazine nitrogen atoms. | Common metabolic route for tertiary amines. nih.gov | |
| Impurity Profile | Starting Materials | Incomplete reaction or carryover. | Critical quality attribute to be controlled. |
| Reagent-related adducts | Side reactions with reagents used in synthesis. | Requires careful process optimization and purification. | |
| Degradation Products | Instability of the drug substance under stress conditions (heat, light, humidity). | Informs on storage requirements and shelf-life. |
Capillary Electrophoresis for Chiral Separations
Capillary Electrophoresis (CE) offers a high-efficiency alternative to chromatographic methods for chiral separations. The technique requires minimal sample and solvent volumes and allows for rapid method development. nih.gov
In chiral CE, a chiral selector is added to the background electrolyte (BGE). nih.gov The differential interaction between the enantiomers and the chiral selector leads to different electrophoretic mobilities and, consequently, separation. For basic compounds like this compound, cyclodextrins (CDs) and their derivatives (e.g., sulfated β-CD, hydroxypropyl-β-CD) are highly effective chiral selectors. rsc.org The degree of separation can be fine-tuned by optimizing the type and concentration of the chiral selector, the pH of the BGE, and the applied voltage. rsc.org CE can be coupled to mass spectrometry (CE-MS), providing both enantioselective separation and mass identification in a single analysis, which is particularly useful for analyzing complex samples. mdpi.com
Table 3: Chiral Selectors for Capillary Electrophoresis of Amine Compounds
| Chiral Selector Type | Example | Principle of Separation | Applicability to Piperazine Analogs |
|---|---|---|---|
| Native Cyclodextrins | β-Cyclodextrin rsc.org | Host-guest inclusion complexation based on size and shape. nih.gov | Effective for creating diastereomeric complexes with differing mobilities. |
| Charged Cyclodextrins | Sulfated β-Cyclodextrin rsc.org | Combines inclusion complexation with electrostatic interactions. | Excellent for resolving cationic species like protonated amines. |
| Neutral Cyclodextrins | Hydroxypropyl-β-Cyclodextrin mdpi.com | Modified inclusion capabilities and potential for hydrogen bonding. | Broadly applicable and offers different selectivity from native CDs. |
| Proteins | Bovine Serum Albumin (BSA) nih.gov | Enantioselective binding to specific sites on the protein. | Offers a different mechanism of chiral recognition but can be complex to optimize. |
NMR-Based Quantitative Analysis in Complex Mixtures
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and quantitative analysis. Unlike chromatographic techniques, NMR can be inherently quantitative (qNMR) without the need for identical reference standards for every analyte, provided a certified internal standard is used. rsc.org
For this compound, ¹H NMR provides a wealth of structural information. The signals corresponding to the methyl group, the piperazine ring protons, and the oxane ring protons can be used for structural confirmation. Quantitative analysis is performed by integrating the area of a specific, well-resolved signal from the analyte and comparing it to the integral of a signal from a known amount of an internal standard. rsc.org
In complex mixtures, such as reaction monitoring samples or formulated products, signal overlap can be a challenge. Advanced NMR techniques, such as 2D experiments like Heteronuclear Single Quantum Coherence (HSQC), can help to resolve overlapping signals and improve the accuracy of quantification. news-medical.net Furthermore, temperature-dependent NMR studies can provide insights into the conformational dynamics of the piperazine ring, which can exist in different chair conformations. nih.govrsc.org
Table 4: Key Considerations for NMR-Based Quantitative Analysis
| Parameter | Description | Importance for this compound |
|---|---|---|
| Choice of Solvent | Must fully dissolve the sample and internal standard without reacting with them. Deuterated solvents are used (e.g., CDCl₃, D₂O, DMSO-d₆). | Ensures a homogeneous solution for accurate measurement. |
| Internal Standard | A stable compound with sharp, non-overlapping signals (e.g., maleic acid, dimethyl sulfone). Must be of high purity. | Provides the reference for calculating the concentration of the analyte. |
| Signal Selection | A unique, well-resolved signal from the analyte should be chosen for integration. | The methyl signal on the piperazine ring is often a good candidate. |
| Relaxation Delay (d1) | The time between pulses must be long enough to allow for full relaxation of all nuclei being quantified (typically 5-7 times the longest T₁). | Crucial for ensuring the signal intensity is directly proportional to the number of nuclei, which is the basis of qNMR. |
| Pulse Sequence | Standard 1D proton experiments are common. 2D experiments (e.g., HSQC) can be used for complex mixtures. news-medical.net | Resolves signal overlap and confirms structural assignments. |
Hyphenated Techniques for Structural Confirmation and Purity Assessment
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide the highest level of analytical certainty for both structural confirmation and purity assessment.
LC-MS/MS: The coupling of Liquid Chromatography with Tandem Mass Spectrometry is the gold standard for identifying and quantifying compounds in complex matrices. nih.gov Following separation by HPLC, the analyte is ionized and subjected to MS/MS analysis. The parent ion is selected and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a highly specific fingerprint for the compound, allowing for unambiguous identification. nih.gov This technique is invaluable for confirming the structure of metabolites and low-level impurities. mdpi.com
GC-MS: For analogs that are amenable to Gas Chromatography, GC-MS provides excellent separation efficiency and definitive mass-based identification. unodc.org It is particularly useful for purity assessment, capable of detecting and identifying volatile or semi-volatile impurities. Derivatization may be employed to increase the volatility of piperazine compounds. auburn.edu
LC-NMR: While less common, the hyphenation of LC with NMR allows for the direct acquisition of NMR spectra for compounds as they elute from the HPLC column. This provides unequivocal structural information for unknown impurities or metabolites without the need for prior isolation, which can be a significant advantage.
These hyphenated methods are essential for comprehensive characterization, ensuring that the identity and purity of this compound meet rigorous scientific and quality standards. researchgate.netnih.gov
Table 5: Summary of Hyphenated Techniques for Analysis
| Technique | Separation Principle | Detection Principle | Key Application |
|---|---|---|---|
| LC-MS/MS | Liquid-solid partitioning | Mass-to-charge ratio of parent and fragment ions | Definitive identification and quantification of metabolites and impurities. nih.gov |
| GC-MS | Gas-solid/liquid partitioning | Mass-to-charge ratio of molecular and fragment ions | Purity assessment; analysis of volatile impurities and analogs. unodc.org |
| CE-MS | Differential electrophoretic mobility in an electric field | Mass-to-charge ratio | Chiral purity assessment and analysis of charged species. mdpi.com |
Potential Applications and Future Research Directions of 2s 2 Methyl 1 Oxan 4 Yl Piperazine
Application as a Chiral Building Block in Complex Molecule Synthesis
The enantiomerically pure nature of (2S)-2-methyl-1-(oxan-4-yl)piperazine makes it a highly valuable chiral building block. In the synthesis of pharmaceuticals and other biologically active compounds, stereochemistry is paramount, as different enantiomers of a molecule often exhibit vastly different biological activities. The development of methods for the asymmetric synthesis of carbon-substituted piperazines is a critical area of research, aimed at exploring a chemical space that remains largely untapped compared to the more common N-substituted piperazines. rsc.org
Role in Medicinal Chemistry as a Privileged Scaffold or Lead Compound (Theoretical and Design Aspects)
The piperazine (B1678402) ring is widely recognized as a "privileged scaffold" in medicinal chemistry. rsc.org This distinction is due to its frequent appearance in a multitude of marketed drugs across a wide range of therapeutic areas. mdpi.com The two nitrogen atoms within the six-membered ring can significantly improve the pharmacokinetic properties of a drug candidate, such as aqueous solubility and bioavailability, and can serve as hydrogen bond acceptors or donors, facilitating strong interactions with biological targets. mdpi.com
This compound is a theoretically attractive scaffold for lead compound design for several reasons:
Stereospecific Interactions: The (S)-methyl group provides a specific stereochemical feature that can be exploited for selective binding to the chiral pockets of enzymes or receptors, potentially leading to increased potency and reduced off-target effects.
Vectorial Diversity: The scaffold possesses two distinct points for modification—the secondary amine at the N4 position and the oxane ring—allowing chemists to project functional groups in specific vectors to probe the binding site of a biological target.
Property Modulation: The oxane ring is a bioisostere for other cyclic ethers and can be used to fine-tune properties such as polarity, metabolic stability, and cell permeability.
Scaffold Rigidity and Conformation: The combination of the piperazine and oxane rings imparts a degree of conformational rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target.
The piperazine nucleus is a key component in drugs with diverse activities, including anticancer, antihistamine, and antipsychotic properties, underscoring the versatility of this heterocyclic system. rsc.orgmdpi.com
| Structural Feature | Theoretical Advantage in Drug Design | Potential Impact |
|---|---|---|
| (2S)-Methyl Group | Provides a fixed chiral center for stereospecific interactions. | Increased binding affinity, enhanced selectivity, reduced off-target effects. |
| Piperazine Core | Acts as a privileged scaffold; improves physicochemical properties. | Enhanced solubility, improved bioavailability, multiple points for target interaction. mdpi.com |
| Oxane Moiety | Modulates polarity and provides hydrogen bond accepting capability. | Fine-tuning of ADME properties, potential for specific hydrogen bonds with target. |
| N4-Amine | Serves as a key point for derivatization and scaffold modification. | Facilitates library synthesis for structure-activity relationship (SAR) studies. |
Utilization as a Molecular Probe for Biological Systems
A molecular probe is a specialized tool used to study and visualize biological processes in real-time. The development of highly functionalized, natural-product-like compounds as chemical probes is essential for understanding the function of biological targets. nih.gov The structure of this compound is well-suited for development into a molecular probe.
To function as a probe, a molecule typically requires a reporter group (e.g., a fluorophore, a radioisotope, or a photo-affinity label) and a recognition element that binds to the biological target of interest. The N4-amine of the piperazine ring on the title compound provides a convenient and chemically accessible "handle" for the attachment of such reporter groups. This modification can often be achieved without significantly altering the core structure responsible for target binding.
For example, piperazine derivatives have been successfully developed as positron emission tomography (PET) ligands for imaging receptors in the brain. nih.gov By incorporating a positron-emitting isotope like Carbon-11, researchers can visualize the distribution and density of specific receptors in living subjects. Similarly, attaching a fluorescent dye to the piperazine scaffold can create probes for cellular imaging, allowing for the study of target localization and dynamics within cells. nih.gov The defined stereochemistry of this compound could be leveraged to create highly selective probes, enabling the study of specific receptor subtypes or enzyme isoforms with greater precision.
Exploration in Materials Science or Catalysis
The application of piperazine-based compounds extends beyond biology into materials science and catalysis. rsc.org The nitrogen atoms of the piperazine ring are excellent ligands for coordinating with transition metal ions. This property allows for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov
MOFs are crystalline materials composed of metal nodes linked by organic ligands, creating porous structures with exceptionally high surface areas. The specific geometry and chirality of this compound could be used to direct the assembly of novel chiral MOFs. Such materials have potential applications in:
Asymmetric Catalysis: The chiral pores of the MOF could act as catalytic sites for enantioselective reactions.
Chiral Separations: The framework could be used as a stationary phase in chromatography to separate enantiomers.
Sensing: The material could be designed to selectively bind and detect chiral molecules.
Furthermore, the rigidification of ligand scaffolds containing piperazine has been explored to create metal complexes with specific properties for applications like MRI contrast agents or catalysts. nih.gov The incorporation of the chiral this compound into such systems is a promising avenue for creating new functional materials.
Development of Novel Catalytic Systems Based on the Piperazine Framework
The structure of this compound contains all the necessary elements for it to function as a chiral catalyst or ligand in asymmetric synthesis. The development of new catalytic methods is a cornerstone of modern organic chemistry, enabling the efficient and selective production of valuable chiral compounds. rsc.org
There are two primary ways this framework could be utilized:
Chiral Ligand in Metal-Catalyzed Reactions: The two nitrogen atoms can chelate to a transition metal center (e.g., Iridium, Rhodium, Palladium, or Manganese). acs.orgacs.org The inherent chirality of the ligand, originating from the (2S)-methyl group, can be transferred to the metal's coordination sphere, creating a chiral environment that forces a reaction to proceed enantioselectively. Such systems are used in a wide array of transformations, including asymmetric hydrogenations, hydroaminations, and carbon-carbon bond-forming reactions. acs.org
Organocatalysis: The molecule itself, without a metal, could function as a chiral organocatalyst. nih.gov Similar to the amino acid proline, which is a well-known organocatalyst, the piperazine derivative contains both a basic secondary amine and other functional groups that can activate substrates through hydrogen bonding or the formation of reactive intermediates like enamines or iminium ions. youtube.com The defined stereochemistry would control the facial selectivity of the catalyzed reaction.
Opportunities for Further Derivatization and Scaffold Modification
One of the most significant strengths of this compound as a research tool is the wealth of opportunities for its chemical modification. The ability to systematically alter a molecule's structure is fundamental to exploring structure-activity relationships (SAR) in drug discovery and tuning properties in materials science.
The primary site for derivatization is the secondary amine at the N4 position of the piperazine ring. This site is nucleophilic and readily undergoes a variety of well-established chemical transformations. In addition, modern methods allow for the functionalization of the carbon atoms of the piperazine ring itself.
| Modification Site | Reaction Type | Potential Derivative Class | Reference |
|---|---|---|---|
| N4-Amine | N-Alkylation (e.g., with alkyl halides) | N-Alkyl piperazines | mdpi.com |
| N4-Amine | Reductive Amination (with aldehydes/ketones) | N-Alkyl piperazines | mdpi.com |
| N4-Amine | N-Arylation (e.g., Buchwald-Hartwig coupling) | N-Aryl piperazines | mdpi.com |
| N4-Amine | Acylation (with acid chlorides/anhydrides) | N-Acyl piperazines (Amides) | mdpi.com |
| N4-Amine | Sulfonylation (with sulfonyl chlorides) | N-Sulfonyl piperazines (Sulfonamides) | nih.gov |
| C-H Bonds | Photoredox C-H Functionalization | C-Alkylated or C-Arylated piperazines | nih.govmdpi.com |
This extensive toolkit for modification allows for the generation of large libraries of related compounds, enabling a thorough exploration of the chemical space around this chiral scaffold.
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing how new molecules are discovered and developed. The scaffold of this compound is an ideal candidate for integration into these modern computational workflows.
AI and ML can accelerate the discovery process in several key ways:
Predictive Modeling: By training ML models on existing data for piperazine-containing compounds, it is possible to predict the biological activity, toxicity (ADMET), and physicochemical properties of new, virtual derivatives of the title compound. This allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources.
Generative Chemistry: AI-powered generative models can design novel molecules from scratch. By using this compound as a seed structure or fragment, these models can generate vast libraries of new, synthetically accessible compounds that are optimized for activity against a specific biological target.
Synthesis Planning: Once a promising molecule has been designed, AI tools can analyze its structure and propose the most efficient and cost-effective synthetic routes. This addresses a major bottleneck in chemical research by leveraging vast databases of chemical reactions to assist the synthetic chemist.
The integration of AI with the rich chemistry of the piperazine scaffold provides a powerful paradigm for accelerating the journey from a promising chemical starting point to a functional molecule with real-world applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
